molecular formula C12H24O3 B164380 2-Hydroxydodecanoic acid CAS No. 2984-55-6

2-Hydroxydodecanoic acid

Cat. No.: B164380
CAS No.: 2984-55-6
M. Wt: 216.32 g/mol
InChI Key: YDZIJQXINJLRLL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The role of 2-Hydroxydodecanoic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. It has a carboxylic acid and a hydroxy functional group, which gives it certain acidic and hydrophilic properties . These properties allow it to participate in various biochemical reactions, potentially influencing the function of enzymes and proteins it interacts with .

Cellular Effects

It is known to be a component of cellular lipids in certain bacterial strains , suggesting that it may play a role in cellular metabolism and function. Detailed studies on its influence on cell signaling pathways, gene expression, and cellular metabolism are still needed.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Given its structure, it is likely to interact with biomolecules through binding interactions. Its carboxylic acid and hydroxy functional groups could potentially participate in hydrogen bonding with other biomolecules, influencing enzyme activity or gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxylauric acid can be synthesized through the hydroxylation of lauric acid. One common method involves the use of a catalyst such as Amberlyst 15 in a fixed-bed reactor. The reaction typically occurs at a temperature of 110°C with a residence time of 5 minutes, achieving a high yield and purity .

Industrial Production Methods: Industrial production of 2-hydroxylauric acid often involves the esterification of lauric acid followed by hydrolysis. The process is optimized to ensure high catalytic stability and productivity. The use of continuous production methods and advanced catalytic systems helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxylauric acid undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxylauric acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxylauric acid is unique due to its specific hydroxylation at the second carbon, which imparts distinct chemical properties and biological activities. Its ability to act as a partial agonist for specific receptors and its inhibitory effects on certain enzymes differentiate it from other similar compounds .

Properties

IUPAC Name

2-hydroxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZIJQXINJLRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021252
Record name 2-Hydroxydodecanoic acid
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2984-55-6
Record name (±)-2-Hydroxydodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2984-55-6
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Record name Hydroxylauric acid
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Record name 2984-55-6
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Record name 2-Hydroxydodecanoic acid
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Record name 2-hydroxydodecanoic acid
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Record name HYDROXYLAURIC ACID
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Synthesis routes and methods

Procedure details

0.1 Mole of alpha-chlorolauric acid prepared in the foregoing manner was admixed with 500 mls. water and 0.4 moles of KOH in a suitable reaction vessel and stirred overnight at a temperature of 98°-100° C. The reaction mixture was poured into a separatory funnel, to which was added hydrochloric acid (40 ml. conc. HCl in 200 ml. H2O). The mixture was extracted with chloroform. The chloroform layer was removed and the CHCl3 evaporated to yield alpha-hydroxylauric acid.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 2-hydroxydodecanoic acid in bacteria?

A1: this compound is a common component of Lipid A, the hydrophobic anchor of LPS in Gram-negative bacteria. LPS plays a crucial role in maintaining outer membrane integrity and interacting with the host immune system. []

Q2: Which bacterial species are known to contain this compound in their LPS?

A2: Research indicates its presence in LPS of diverse bacteria, including Pseudomonas aeruginosa, Bordetella pertussis, Pseudomonas graminis, Pseudomonas lutea, Saccharomonospora viridis, and Brucella abortus. [, , , , , , , ]

Q3: How does the presence or absence of this compound influence bacterial properties?

A3: In Pseudomonas aeruginosa, the major lipid A component lacks one of the 10:0(3-OH) residues found in the hexaacyl form, resulting in a free hydroxyl group at the 3-position of the reducing glucosamine. This difference in acylation may contribute to the lower endotoxic activity observed in P. aeruginosa LPS. [] In Bordetella pertussis, this compound is detected only in the bound lipids of B. bronchiseptica, suggesting species-specific variations in lipid composition. []

Q4: What is the absolute configuration of this compound in bacterial LPS?

A5: Studies utilizing gas-liquid chromatography have definitively determined the absolute configuration of this compound in bacterial lipopolysaccharides to be L. This finding contrasts with the D-configuration observed for 3-hydroxy fatty acids within LPS. []

Q5: What analytical techniques are employed to characterize this compound in bacterial samples?

A6: Common techniques include gas-liquid chromatography, often coupled with mass spectrometry, to identify and quantify the fatty acid. Thin-layer chromatography is also used for initial lipid separation and analysis. [, , ]

Q6: Are there any known connections between this compound and bacterial resistance to antibiotics?

A7: While there is no direct evidence linking this compound itself to antibiotic resistance, alterations in the fatty acid composition of LPS, including losses of hydroxy fatty acids like this compound, have been associated with polymyxin B resistance in Pseudomonas aeruginosa. [] These changes are thought to affect outer membrane hydrophobicity, potentially influencing antibiotic binding and efficacy.

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